molecular formula C14H9F3O2 B1304076 4'-Trifluoromethyl-biphenyl-4-carboxylic acid CAS No. 195457-71-7

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No. B1304076
Key on ui cas rn: 195457-71-7
M. Wt: 266.21 g/mol
InChI Key: JXOFQKVEGRNGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504412B2

Procedure details

To a mixed solution of ethylene glycol dimethyl ether (400 ml)-2M aqueous sodium carbonate solution (80 ml), 4-bromobenzotrifluoride (5.0 g), 4-carboxyphenylboronic acid (3.9 g) and tetrakistriphenylphosphinepalladium (2.5 g) were added and stirred at 100° C. for a day and night. Concentrating the reaction liquid under reduced pressure, the residue was extracted with 1N aqueous sodium hydroxide solution, and the aqueous layer was neutralized by gradual addition of conc. sulfuric acid. The precipitated solid was recovered by filtration, washed with water and diethyl ether and dried under reduced pressure to provide the title compound (4.2 g) as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[C:12]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)([OH:14])=[O:13]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([C:18]2[CH:19]=[CH:20][C:15]([C:12]([OH:14])=[O:13])=[CH:16][CH:17]=2)=[CH:3][CH:4]=1 |^1:27,29,48,67|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
2.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for a day and night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrating
CUSTOM
Type
CUSTOM
Details
the reaction liquid under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 1N aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
the aqueous layer was neutralized by gradual addition of conc. sulfuric acid
FILTRATION
Type
FILTRATION
Details
The precipitated solid was recovered by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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